molecular formula C6H9ClF3N3 B2787566 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride CAS No. 1432034-83-7

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride

Cat. No.: B2787566
CAS No.: 1432034-83-7
M. Wt: 215.6
InChI Key: DBPQCVYPZCGBTN-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been used in the pharmaceutical industry, suggesting that this compound may interact with a variety of biological targets .

Biochemical Pathways

Similar compounds have shown promising results in anti-cancer studies , suggesting that this compound may affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have shown anti-cancer properties , suggesting that this compound may have potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable β-diketone or β-ketoester.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Attachment of the Ethanamine Moiety: The ethanamine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group attached to an aromatic ring.

  • Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.

Uniqueness: 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride is unique due to its specific structure, which includes the pyrazole ring and the ethanamine moiety. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5-1-3-12(11-5)4-2-10;/h1,3H,2,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPQCVYPZCGBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432034-83-7
Record name 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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